1-(Aminomethyl)cyclopropanecarboxylic acid

Vue d'ensemble

Description

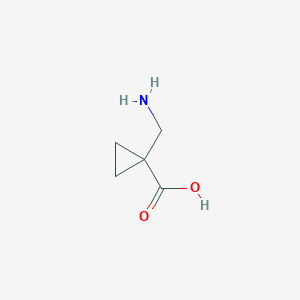

1-(Aminomethyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C5H9NO2. It is a cyclopropane derivative featuring an aminomethyl group and a carboxylic acid group.

Méthodes De Préparation

The synthesis of 1-(Aminomethyl)cyclopropanecarboxylic acid can be achieved through several methods:

Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.

Intramolecular Cyclization: This method involves the intramolecular cyclization of γ-substituted amino acid derivatives.

Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates.

Analyse Des Réactions Chimiques

1-(Aminomethyl)cyclopropanecarboxylic acid undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur at the aminomethyl group or the carboxylic acid group.

Applications De Recherche Scientifique

1-(Aminomethyl)cyclopropanecarboxylic acid has several scientific research applications:

Chemistry: This compound is used as a building block for the synthesis of various cyclopropane-containing compounds.

Biology: In biological research, this compound is used as a plant growth regulator.

Medicine: In medicinal chemistry, this compound is used in the design of antiviral agents.

Industry: This compound is used in the production of various industrial chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(Aminomethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

1-(Aminomethyl)cyclopropanecarboxylic acid can be compared with other similar compounds:

1-(Hydroxymethyl)cyclopropanecarboxylic acid: This compound features a hydroxymethyl group instead of an aminomethyl group.

1-(Methoxymethyl)cyclopropanecarboxylic acid: This compound features a methoxymethyl group.

1-(Methoxycarbonyl)cyclopropanecarboxylic acid: This compound features a methoxycarbonyl group.

Activité Biologique

1-(Aminomethyl)cyclopropanecarboxylic acid (1-AMCP) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

1-AMCP is characterized by a cyclopropane ring, an amine group, and a carboxylic acid functional group. Its molecular formula is CHNO, with a molecular weight of approximately 115.13 g/mol. The compound typically appears as a white solid and is soluble in solvents such as dimethyl sulfoxide (DMSO) at concentrations up to 55 mg/mL.

Inhibition of Amino Acid Transporters

1-AMCP has been shown to inhibit L-amino acid transporter proteins, which are crucial for the cellular uptake of essential amino acids. This inhibition suggests potential applications in modulating amino acid metabolism, which could be beneficial in various metabolic disorders.

Antifungal Properties

Research indicates that 1-AMCP exhibits antifungal activity against several pathogenic fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus niger. These findings highlight its potential as a novel antifungal agent, although further studies are needed to evaluate its efficacy and safety compared to existing treatments.

Neurological Effects

The compound interacts with the α2δ subunit of voltage-gated calcium channels, which play a significant role in neurotransmitter release and neuronal excitability. This interaction may provide insights into developing new therapies for neurological conditions such as neuropathic pain and epilepsy.

Study on Antifungal Activity

A study conducted on the antifungal efficacy of 1-AMCP demonstrated its effectiveness against various fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Cryptococcus neoformans | 16 |

| Aspergillus niger | 64 |

These results indicate that 1-AMCP could serve as a promising candidate for antifungal therapy, particularly against resistant strains.

Potential in Cancer Therapy

Initial investigations into the anticancer properties of 1-AMCP have suggested that it may inhibit tumor growth through mechanisms not yet fully understood. Further research is necessary to elucidate these mechanisms and assess its effectiveness across different cancer types.

The mechanisms underlying the biological activities of 1-AMCP are still under investigation. Key areas include:

- Inhibition of L-amino acid transporters : This could affect various physiological processes, including protein synthesis and cellular signaling.

- Interaction with calcium channels : Modulating calcium influx may influence neurotransmitter release and neuronal activity.

- Antifungal action : The specific pathways through which 1-AMCP exerts antifungal effects remain to be clarified but may involve disrupting fungal cell wall integrity or metabolic pathways .

Propriétés

IUPAC Name |

1-(aminomethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-3-5(1-2-5)4(7)8/h1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQJJFZHAQFTDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139126-45-7 | |

| Record name | 139126-45-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1-(Aminomethyl)cyclopropanecarboxylic acid interesting for peptide design compared to similar compounds?

A1: this compound exhibits a distinct hydrogen-bonding pattern when incorporated into β-peptides. Unlike its cyclohexane analogue, which forms ten-membered hydrogen-bonded rings, this compound leads to the formation of unique eight-membered rings with hydrogen bonding between adjacent residues []. This structural characteristic, driven by the cyclopropane ring's bisecting effect and large exocyclic bond angle (120°), induces a "turn" formation within the peptide structure. This type of secondary structure, observed in both solid and solution states [], is unprecedented in α-peptides and proteins, making it a promising building block for designing peptides with novel properties.

Q2: Can you elaborate on the observed "bisecting effect" of this compound and its implications in peptide structure?

A2: The "bisecting effect" refers to the preferred conformation of the carbonyl group (C=O) in the cyclopropane ring. In the case of this compound, the carbonyl group tends to adopt an s-cis conformation, where it lies roughly in the same plane as the two carbon atoms of the cyclopropane ring that are not part of the peptide backbone []. This conformation, along with the inherent rigidity and bond angles of the cyclopropane ring, restricts the conformational freedom of the peptide backbone. This, in turn, forces the formation of the observed eight-membered hydrogen-bonded rings, leading to a distinct "turn" motif in the peptide structure. This predictable folding behavior makes this compound a valuable tool for controlling peptide conformation.

Q3: Beyond peptide synthesis, what other applications have been explored for this compound derivatives?

A3: Derivatives of this compound have proven useful in synthesizing complex heterocyclic compounds. For instance, researchers have employed a novel synthetic route involving 1,3-dipolar cycloaddition reactions of nitrones with bicyclopropylidene, followed by acid-catalyzed transformations, to access 3-substituted β-lactams []. These β-lactams, formally derived from 1-(Aminomethyl)cyclopropanecarboxylic acids, have significant potential as building blocks for medicinal chemistry and drug discovery due to the prevalence of the β-lactam core in various biologically active molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.